molecular formula C21H16F2N2O3 B15011517 benzyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate

benzyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B15011517
M. Wt: 382.4 g/mol
InChI Key: YESOQWLKQNRNSH-UHFFFAOYSA-N
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Description

Benzyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a benzyl group, an amino group, a cyano group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of benzyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-ethyl-4H-pyran-3-carboxylate
  • Methyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate

Uniqueness

Benzyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate is unique due to its specific structural features, such as the presence of a benzyl group and the combination of functional groups. These characteristics may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H16F2N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

benzyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H16F2N2O3/c1-12-18(21(26)27-11-13-5-3-2-4-6-13)19(16(10-24)20(25)28-12)15-8-7-14(22)9-17(15)23/h2-9,19H,11,25H2,1H3

InChI Key

YESOQWLKQNRNSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=C(C=C(C=C2)F)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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